2-(1-Benzofuran-7-yl)aceticacid 2-(1-Benzofuran-7-yl)aceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18178586
InChI: InChI=1S/C10H8O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12)
SMILES:
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol

2-(1-Benzofuran-7-yl)aceticacid

CAS No.:

Cat. No.: VC18178586

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Benzofuran-7-yl)aceticacid -

Specification

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
IUPAC Name 2-(1-benzofuran-7-yl)acetic acid
Standard InChI InChI=1S/C10H8O3/c11-9(12)6-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H,11,12)
Standard InChI Key MGSQMTWSTVFLGN-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)CC(=O)O)OC=C2

Introduction

Chemical Identity and Molecular Characteristics

Benzofuran derivatives are heterocyclic compounds comprising fused benzene and furan rings. In 2-(7-methyl-1-benzofuran-3-yl)acetic acid, the benzofuran scaffold is functionalized with a methyl group at the 7-position and an acetic acid group at the 3-position. The molecular formula C₁₁H₁₀O₃ corresponds to a molecular weight of 190.19 g/mol, as calculated by PubChem . The IUPAC name, 2-(7-methyl-1-benzofuran-3-yl)acetic acid, reflects the substitution pattern, with the acetic acid side chain attached to the furan ring’s 3-position.

Key identifiers include:

  • InChI: InChI=1S/C11H10O3/c1-7-3-2-4-9-8(5-10(12)13)6-14-11(7)9/h2-4,6H,5H2,1H3,(H,12,13)

  • SMILES: CC1=C2C(=CC=C1)C(=CO2)CC(=O)O

  • Synonym: 927974-38-7 (CAS Registry Number)

The compound’s planar benzofuran core and polar carboxylic acid group contribute to its solubility in polar solvents like methanol and chloroform, while the methyl group enhances hydrophobic interactions.

Structural and Crystallographic Analysis

X-ray crystallography of related benzofuran-acetic acid derivatives reveals critical insights into molecular packing and intermolecular interactions. For instance, 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers via O–H⋯O hydrogen bonds between carboxyl groups . These dimers further assemble into stacks along the a-axis through weak C–H⋯π interactions, stabilizing the crystal lattice.

Although crystallographic data for 2-(7-methyl-1-benzofuran-3-yl)acetic acid is unavailable, its structural similarity suggests analogous packing behavior. The methyl group at the 7-position may induce steric effects, subtly altering lattice parameters compared to unmethylated analogs.

Table 1: Comparative Structural Features of Benzofuran-Acetic Acid Derivatives

CompoundSubstituentsHydrogen BondingCrystal SystemReference
2-(7-Methyl-1-benzofuran-3-yl)acetic acid7-CH₃, 3-CH₂COOHO–H⋯O (predicted)Not reported
2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid5,7-(CH₃)₂, 3-SCH₃O–H⋯O, C–H⋯πTriclinic (P1)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing benzofuran derivatives. For the analogous compound in , key spectral data include:

  • ¹H NMR (CDCl₃): δ 2.32 (s, 3H, SCH₃), 2.43–2.45 (s, 6H, CH₃), 4.03 (s, 2H, CH₂), 6.93–7.25 (s, 2H, aromatic) .

  • EI-MS: m/z 250 [M⁺] .

For 2-(7-methyl-1-benzofuran-3-yl)acetic acid, similar spectral signatures are expected, with distinct peaks for the methyl (δ ~2.4 ppm) and carboxylic acid protons (δ ~10.1 ppm).

Physicochemical Properties and Stability

The compound’s physicochemical profile is influenced by its functional groups:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the carboxylic acid group.

  • Melting Point: Predicted to range between 410–420 K, based on analogs .

  • Stability: Susceptible to decarboxylation at elevated temperatures, necessitating storage under inert conditions.

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